Fagaridine

Description

Contextualization within Benzophenanthridine Alkaloid Research

Benzophenanthridine alkaloids represent a significant group within the benzyl (B1604629) isoquinoline (B145761) alkaloid family. These compounds are predominantly found in plants belonging to the Papaveraceae and Rutaceae families. researchgate.netnih.gov Academic research into benzophenanthridine alkaloids encompasses their diverse chemical structures, biosynthesis, distribution in nature, and a wide spectrum of pharmacological activities. researchgate.net Fagaridine, as a member of this class, is often studied alongside other prominent benzophenanthridine alkaloids such as sanguinarine (B192314), chelerythrine (B190780), macarpine (B1218228), nitidine, and fagaronine. nih.govnih.gov The shared structural features and plant sources of these alkaloids provide a crucial context for understanding the properties and potential of fagaridine. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

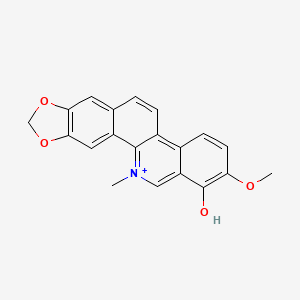

2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCIYYHIBVZXDI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66804-20-4, 149998-48-1 | |

| Record name | O-Demethylchelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofagaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Phytochemical Sourcing and Isolation Methodologies of Fagaridine

Botanical Origins and Species-Specific Distribution (e.g., Fagara and Zanthoxylum genera)

Fagaridine is primarily sourced from plants belonging to the Zanthoxylum genus, which is part of the Rutaceae family. scispace.comscispace.comwikipedia.org The Zanthoxylum genus encompasses approximately 250 species of trees and shrubs distributed across warm temperate and subtropical regions globally. wikipedia.orgmyspecies.info Historically, the genus Fagara was considered separate but is now included within Zanthoxylum. scispace.comwikipedia.orgmyspecies.info

Several Zanthoxylum species have been identified as containing fagaridine. These include:

Zanthoxylum nitidum scispace.com

Zanthoxylum atchoum scispace.com

Zanthoxylum xanthoxyloides (formerly Fagara xanthoxyloides) acs.orggla.ac.ukuodiyala.edu.iq

Nigerian species of Zanthoxylum (including those formerly known as Fagara), such as Zanthoxylum leprieurii and Zanthoxylum tessmannii. wikipedia.orgathmsi.orgnih.gov

Zanthoxylum rhetsa. scispace.comjppres.com

Zanthoxylum tetraspermum. researchgate.net

These plants are found in diverse geographical locations, including Africa (e.g., Nigeria, Ghana, Tanzania), Asia (e.g., India, Bangladesh, Sri Lanka, Indonesia, Vietnam, China, Malaysia), and the Americas (tropical and subtropical regions). wikipedia.orgmyspecies.infoathmsi.orgjppres.com

| Genus | Species | Geographical Distribution | Reference(s) |

| Zanthoxylum | Z. nitidum | Asia | scispace.com |

| Zanthoxylum | Z. atchoum | Africa | scispace.com |

| Zanthoxylum | Z. xanthoxyloides | Africa (e.g., Ghana) | acs.orggla.ac.ukuodiyala.edu.iq |

| Zanthoxylum | Nigerian species (incl. former Fagara) | Nigeria | wikipedia.orgathmsi.org |

| Zanthoxylum | Z. leprieurii | Tropical and Southern Africa, Nigeria | wikipedia.orgathmsi.org |

| Zanthoxylum | Z. tessmannii | Nigeria | athmsi.orgnih.gov |

| Zanthoxylum | Z. rhetsa | Asia (e.g., Bangladesh, India, Sri Lanka, Indonesia, Malaysia, Vietnam, China) | scispace.comjppres.com |

| Zanthoxylum | Z. tetraspermum | India | researchgate.net |

Extraction Techniques and Methodological Considerations

The extraction of fagaridine from plant material typically involves methods aimed at isolating alkaloid compounds. General approaches for extracting bioactive compounds from Zanthoxylum species, which would be applicable to fagaridine, include using organic solvents. srce.hr

Common extraction methods mentioned in the context of Zanthoxylum species and alkaloid isolation include:

Maceration: This involves soaking the dried and powdered plant material in a solvent for a period. researchgate.netsrce.hr

Soxhlet extraction: This method uses repeated washing of the plant material with a solvent, often taking an extended period. srce.hr

Methanol (B129727) extraction: Dried and powdered plant parts, such as root bark, can be extracted with methanol. scispace.comsrce.hr

Sequential fractionation: After initial extraction (e.g., with methanol), the crude extract can be fractionated using solvents of increasing polarity, such as petroleum ether, ethyl acetate, and chloroform, to separate different classes of compounds. scispace.com

For instance, in one study, powdered root bark of Zanthoxylum rhetsa was extracted with methanol, and the crude methanol extract was subsequently fractionated using petroleum ether, ethyl acetate, and chloroform. scispace.com

Considerations for extraction methodologies include the choice of solvent, extraction time, and temperature, which can influence the yield and purity of the extracted fagaridine. Modern extraction methods like microwave-assisted extraction and ultrasonic-assisted extraction are also being explored for their potential efficiency and environmental friendliness compared to traditional methods. srce.hr

Chromatographic and Other Purification Strategies for Fagaridine Enrichment

Following initial extraction, various purification strategies are employed to enrich and isolate fagaridine from the complex mixture of compounds present in plant extracts. Chromatography is a fundamental technique used for this purpose, exploiting differences in the physicochemical properties of the components. funaab.edu.ngchemguide.net

Column chromatography is a widely used method in the purification of alkaloids from Zanthoxylum species. nih.govscispace.comclockss.org This technique involves passing the extract through a stationary phase (e.g., silica (B1680970) gel) using a mobile phase (solvent system) to separate compounds based on their differential migration rates. funaab.edu.ngchemguide.netrun.edu.ng

In one study, after sequential fractionation, a chloroform-soluble fraction from Zanthoxylum rhetsa was subjected to silica gel column chromatography, using a solvent system of increasing polarity for fractionation. scispace.com Similar fractions were then combined and further fractionated using Sephadex LH-20 gel column chromatography, eluted with a petroleum ether-chloroform mixture, which successfully yielded fagaridine. scispace.com

Other purification techniques that can be applied in the isolation of plant compounds, including alkaloids like fagaridine, may involve recrystallization to obtain pure crystalline substances. scispace.comclockss.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. separationmethods.com While specific detailed applications of HPLC solely for fagaridine purification were not extensively detailed in the search results, HPLC is a standard method for the analysis and purification of alkaloids, including those from Zanthoxylum species. separationmethods.com

HPLC separates compounds based on their interaction with a stationary phase and a mobile phase under high pressure. The choice of stationary phase (e.g., silica-based columns) and mobile phase (solvent system) is crucial for achieving effective separation of fagaridine from other co-occurring alkaloids and plant constituents. separationmethods.com

Given its ability to provide high resolution and sensitivity, HPLC is invaluable for both analytical purposes (checking the purity of fagaridine) and preparative purposes (isolating larger quantities of pure fagaridine).

Advanced Separation Techniques

Beyond conventional column chromatography and standard HPLC, advanced separation techniques can be employed for further purification or in cases where complex mixtures are encountered. These techniques offer higher resolution, faster separation times, or the ability to handle specific types of compounds.

Examples of advanced separation techniques that could potentially be applied in the isolation and purification of fagaridine, based on general principles of natural product chemistry and separation science, include:

Ultrafiltration liquid chromatography combined with counter-current chromatography: This approach has been used for the purification of potential alkaloid neuraminidase inhibitors from other plant species and could potentially be adapted for fagaridine. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase and can be advantageous for the separation of certain natural products. funaab.edu.ng

Countercurrent Chromatography (CCC): CCC is a liquid-liquid chromatography technique that does not use a solid support, eliminating irreversible adsorption and allowing for high recovery of compounds.

Preparative Chromatography: This refers to chromatographic methods scaled up to isolate larger quantities of purified compounds for further study.

While specific applications of these advanced techniques solely for fagaridine were not prominently featured in the search results, they represent potential strategies for enhancing the purification process, particularly when dealing with complex plant extracts or the need for high-purity fagaridine.

Structural Elucidation and Chemical Characterization of Fagaridine

Historical Revision of Fagaridine's Proposed Chemical Structure

Upon its initial isolation in 1973, a chemical structure was assigned to Fagaridine. This originally assigned structure was proposed as 7-hydroxy-8-methoxy-5-methyl-2,3-(methylenedioxy)benzo[c]phenanthridinium (referred to as compound 1 in some studies). nih.govacs.orgresearchgate.net However, subsequent research, particularly during synthetic studies aimed at exploring Fagaridine's potential, led to questions regarding the accuracy of this initial assignment. nih.govacs.orgresearchgate.net

To resolve this structural ambiguity, researchers synthesized not only the compound corresponding to the original assigned structure (1) but also an isomer, 8-hydroxy-7-methoxy-5-methyl-2,3-(methylenedioxy)benzo[c]phenanthridinium (referred to as compound 2). nih.govacs.orgresearchgate.net A critical comparison of the spectroscopic data obtained for natural Fagaridine and the two synthetic isomers revealed that the spectroscopic characteristics of natural Fagaridine were consistent with those of the synthetic isomer 2, but significantly different from those of the synthetic compound 1. nih.govacs.orgresearchgate.net This detailed comparison led to the revision of Fagaridine's structure, establishing 8-hydroxy-7-methoxy-5-methyl-2,3-(methylenedioxy)benzo[c]phenanthridinium as the true structure. nih.govacs.orgresearchgate.net

Spectroscopic Methodologies for Definitive Structure Assignment

Spectroscopic techniques played a pivotal role in both the initial characterization and the definitive revision of Fagaridine's chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

UV-Vis spectroscopy is a valuable tool in structural elucidation, particularly for compounds containing conjugated systems, as it provides information about electronic transitions within the molecule. ijnrd.orgbspublications.netnumberanalytics.com In the case of Fagaridine, UV-Vis spectroscopy proved to be crucial in confirming the revised structure. nih.govacs.orgresearchgate.net While the NMR data of the two synthesized isomers (compounds 1 and 2) were found to be very similar, their UV spectra exhibited significant differences. nih.govacs.orgresearchgate.net The UV absorption profile of natural Fagaridine was in agreement with that of the synthetic isomer 2 (8-hydroxy-7-methoxy-5-methyl-2,3-(methylenedioxy)benzo[c]phenanthridinium), and distinctly different from that of synthetic isomer 1 (the originally assigned structure). nih.govacs.orgresearchgate.net This clear distinction in UV absorption characteristics provided strong evidence supporting the revised structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules, providing information about the carbon-hydrogen framework and the relative positions and connectivity of atoms. amazonaws.com Although the NMR data for the two synthetic Fagaridine isomers (compounds 1 and 2) were reported as being very similar, NMR analysis is routinely used in the structural elucidation of alkaloids, including related benzophenanthridine types found alongside Fagaridine. researchgate.net NMR provides insights into the chemical environment of individual nuclei, allowing for the assignment of signals to specific protons and carbons within the molecule. This data, including chemical shifts, coupling constants, and signal intensities, is essential for building a comprehensive picture of the molecular structure, including the positional analysis of substituents like hydroxyl and methoxy (B1213986) groups and the stereochemistry where applicable.

Chemical Synthesis and Derivatization Strategies for Fagaridine

Total Synthesis Approaches to Fagaridine

Total synthesis routes to fagaridine aim to construct the complete molecular framework of the alkaloid. Several methodologies have been explored for this purpose.

Biomimetic Synthetic Routes

Biomimetic synthesis seeks to replicate proposed biosynthetic pathways in a laboratory setting. While the provided search results mention biomimetic synthesis in the context of other benzo[c]phenanthridine (B1199836) alkaloids like chelerythrine (B190780) and corynoline (B1669448) via enamide aldehydes, a direct detailed biomimetic route specifically for fagaridine was not extensively detailed in the immediate results. chempedia.info However, the concept of using intermediates like enamide aldehydes is a strategy that could potentially be adapted or explored for fagaridine synthesis, mirroring natural biosynthetic processes. chempedia.info

Palladium-Assisted Biaryl Coupling Reactions

Palladium-catalyzed biaryl coupling reactions have proven to be a versatile and effective method for constructing the core structure of benzo[c]phenanthridine alkaloids, including fagaridine. clockss.orgclockss.orgu-toyama.ac.jpresearchgate.netnii.ac.jpmolaid.com This approach typically involves the intramolecular coupling of suitably substituted halo- or triflyloxyarenes. clockss.org

One reported concise synthesis of fagaridine utilized an intramolecular palladium-assisted aryl-aryl coupling reaction of bromo amides. clockss.orgu-toyama.ac.jp In this method, bromo amide starting materials, often with a protected phenol (B47542) group (such as an isopropyl group), undergo coupling catalyzed by a palladium reagent. clockss.orgclockss.org The coupling reactions have been shown to proceed smoothly, providing the desired coupled product in good to excellent yields depending on the specific conditions and ligands used. clockss.orgclockss.org For instance, using equimolar amounts of Pd(OAc)2, tri(o-tolyl)phosphine, and Ag2CO3 has been reported to give good yields in related coupling reactions. clockss.org

Following the coupling, the resulting product is typically subjected to reduction (e.g., with LiAlH4) and subsequent treatment with acid (e.g., concentrated HCl) to yield fagaridine. clockss.org The use of an isopropyl group for phenol protection has been noted as being stable during the hydride reduction step and cleavable with hydrochloric acid. clockss.org

Data on the yield of the coupling reaction in one study showed excellent yield for the desired product, accompanied by a minor amount of a debrominated byproduct. clockss.org

| Starting Material (Bromo amide) | Palladium Reagent | Ligand | Additive | Solvent | Yield (%) | Product(s) |

|---|---|---|---|---|---|---|

| Bromo amide (21) | Palladium reagent (specifics from source clockss.org) | Not specified | Not specified | Not specified | Excellent | Coupled product (22) + Debromo amide (23) (small amount) clockss.org |

| Bromo amides (13a, 13b) | Pd(OAc)2 | PPh3 or P(o-tol)3 | Ag2CO3 | DMF | Excellent | Oxychelerythrine (14) clockss.org |

Note: Specific conditions and yields can vary depending on the exact substrates and optimization of the reaction.

Other Established Synthetic Methodologies

Beyond palladium-assisted coupling and biomimetic routes, other synthetic methodologies have been explored for the construction of the benzo[c]phenanthridine core, which could potentially be adapted for fagaridine synthesis. These include methods involving radical cyclization and benzyne (B1209423) cyclization routes. researchgate.netacs.orgresearchgate.netchim.it

One synthetic route to a related benzo[c]phenanthridine alkaloid involved radical cyclization with tri-n-octyltin hydride and 2,2'-azobis(2-methylbutyronitrile), followed by oxidative aromatization with MnO2. acs.org This suggests that radical-mediated approaches can be effective in forming the tetracyclic system.

Benzyne cyclization routes have also been utilized for the synthesis of benzo[c]phenanthridine alkaloids like chelerythrine, decarine, and nitidine. acs.orgresearchgate.net While one study questioned a proposed fagaridine structure based on comparison with a compound synthesized by benzyne cyclization, this methodology remains relevant for constructing the core structure. researchgate.net Improvements in benzyne cyclization reactions, such as the use of LDA/THF at low temperatures, have been reported to enhance efficiency for certain substituted alkaloids. researchgate.net

Other general approaches to azachrysene derivatives (which include benzo[c]phenanthridines) mentioned in the literature involve cyclization reactions to form rings B or C, utilizing methods such as Bischler-Napieralski reactions or transition metal-catalyzed reactions. chim.it

Design and Synthesis of Fagaridine Analogs and Derivatives

The synthesis of fagaridine analogs and derivatives is undertaken to explore the impact of structural modifications on the compound's properties. This involves introducing different functional groups or altering existing moieties on the fagaridine core.

Introduction of Hydroxyl Groups (e.g., 10-Hydroxyfagaridine)

Modification of fagaridine has included the introduction of additional hydroxyl groups. For example, 10-hydroxyfagaridine has been synthesized. researchgate.netresearchgate.netkoreascience.kr The introduction of a hydroxyl group at the C10 position of fagaridine has been achieved through a biomimetic synthetic procedure. researchgate.netresearchgate.netkoreascience.kr This specific modification was explored in the context of developing anticancer agents by modifying the phenolic benzo[c]phenanthridine alkaloid structure. researchgate.netresearchgate.netkoreascience.kr

Modifications of the Quaternary Ammonium (B1175870) Moiety

Fagaridine is a quaternary ammonium alkaloid, possessing a positively charged nitrogen center. acs.org Modifications of the quaternary ammonium moiety can involve altering the substituents attached to the nitrogen atom. While specific details on modifying the quaternary ammonium part of fagaridine itself were not extensively detailed in the provided search results, the general synthesis of quaternary ammonium salts is a well-established chemical transformation. mdpi.comgoogle.comnih.govtubitak.gov.trresearchgate.net

Quaternization typically involves the reaction of a tertiary amine with an alkyl or benzyl (B1604629) halide, often carried out in polar solvents. mdpi.comgoogle.comnih.gov This SN2 reaction results in the formation of the quaternary ammonium salt. mdpi.com Modifications could involve using different alkyl or benzyl halides during the final quaternization step of a fagaridine precursor, or potentially modifying the N-methyl group present in fagaridine through multi-step synthetic routes. acs.orgacs.org The synthesis of related benzo[c]phenanthridinium salts has involved N-methylation of the corresponding benzo[c]phenanthridine with methylating agents like methyl 2-nitrobenzenesulfonate, although steric hindrance can pose challenges. acs.org

Further research findings on the synthesis of methoxy-, methylenedioxy-, hydroxy-, and halo-substituted benzophenanthridinone derivatives highlight the strategies employed to introduce various substituents onto the benzo[c]phenanthridine scaffold, which are relevant to fagaridine analog synthesis. nih.gov These studies demonstrate the use of coupling reactions, oxidation, cyclization, and other functional group transformations to achieve the desired substitution patterns. nih.gov

Alterations to Aromatic Ring Substitutions

Alterations to the aromatic ring substitution patterns of benzophenanthridine alkaloids, including fagaridine, are explored to investigate the impact of these changes on their chemical properties and biological activities. The core structure of fagaridine features specific substituents on its aromatic rings, including hydroxyl, methoxy (B1213986), and methylenedioxy groups.

Synthetic strategies allow for the introduction of different substituents or modifications of the existing ones on the aromatic rings of the benzophenanthridine skeleton. For example, the synthesis of methoxy-, methylenedioxy-, hydroxy-, and halo-substituted benzophenanthridinone derivatives has been explored.

The position and nature of substituents on aromatic rings significantly influence the reactivity of the ring towards electrophilic or nucleophilic substitution reactions. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The directing effects of existing substituents also dictate the position of new substituents.

In the context of fagaridine and its analogs, modifications to these aromatic substituents can impact properties such as solubility, lipophilicity, and interactions with biological targets. While specific detailed research findings solely focused on systematic alterations to fagaridine's aromatic ring substitutions and their direct impact on synthesis or radiosynthesis are not extensively detailed in the provided search results, the general principles of aromatic substitution chemistry apply to the design and synthesis of fagaridine derivatives.

Studies on the synthesis of various substituted benzophenanthridines highlight the methodologies available for introducing different functional groups onto the aromatic system. For instance, palladium-catalyzed coupling reactions can be adapted to incorporate various aryl halides or triflates, allowing for diverse substitution patterns.

Mechanistic Investigations of Fagaridine S Biological Activities

Molecular Target Identification and Interaction Dynamics

The interaction of Fagaridine with nucleic acids and associated enzymes is a primary aspect of its mechanism of action. These interactions disrupt normal DNA processes, leading to cellular dysfunction and inhibition of proliferation in cancer cells.

DNA Topoisomerase I Inhibition and Stabilization of Covalent Complexes

Fagaridine has been identified as an inhibitor of DNA topoisomerase I. nih.gov This enzyme plays a crucial role in managing DNA topology by catalyzing the relaxation of supercoiled DNA, a process essential for replication and transcription. Fagaridine exerts its inhibitory effect by effectively stabilizing the covalent binary complex formed between topoisomerase I and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks and ultimately triggering cellular stress and death pathways. Interestingly, a compound isolated as a DNA topoisomerase I inhibitor from Zanthoxylum nitidum was named isofagaridine, which was later determined to be the correct structure for Fagaridine itself. acs.org

Intercalation with DNA Structures

In addition to enzyme inhibition, Fagaridine is known to interact directly with the DNA double helix through intercalation. nih.gov As a planar, polycyclic aromatic molecule, Fagaridine can insert itself between the stacked base pairs of DNA. This mode of binding physically distorts the DNA structure, which can interfere with the binding of DNA-processing enzymes and transcription factors, thereby contributing to its cytotoxic effects.

Cellular Pharmacodynamics and Signaling Pathway Modulation

At the cellular level, Fagaridine's interactions with its molecular targets initiate a cascade of events that modulate signaling pathways, ultimately leading to apoptosis, oxidative stress, and altered cell proliferation.

Induction of Apoptosis via Caspase Activation Cascades

The antitumor mechanism of Fagaridine is linked to its ability to induce programmed cell death, or apoptosis. nih.gov This process is correlated with the activation of caspases, a family of cysteine proteases that are central executioners of the apoptotic pathway. nih.gov Activation of these enzymes leads to the systematic dismantling of the cell, a hallmark of apoptotic cell death. Fagaridine's pro-apoptotic activity is also associated with the alteration of mitochondrial membrane potential (MMP), a key event in the intrinsic pathway of apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Fagaridine's biological activity is also connected to the induction of oxidative stress within cells. nih.gov Its mechanism involves an increase in the secretion of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can damage vital cellular components like DNA, proteins, and lipids. This elevation in ROS disrupts the normal redox balance of the cell, leading to a state of oxidative stress that can further promote apoptotic signaling.

Effects on Cell Cycle Progression and Proliferation Arrest

Fagaridine demonstrates potent cytotoxic and growth-inhibitory effects against various cancer cell lines. nih.govacs.org For instance, in studies using cultured human cervical tumor cells (HeLa S3), Fagaridine exhibited significant growth-inhibitory activity. acs.org However, compared to structurally similar benzo[c]phenanthridine (B1199836) alkaloids like NK109 and nitidine, its activity was found to be weaker. acs.org While its antiproliferative effects are established, detailed studies specifically delineating Fagaridine's impact on the phases of the cell cycle and the mechanisms of proliferation arrest are not extensively documented in the reviewed scientific literature.

Interactive Data Table: In Vitro Growth-Inhibitory Activity of Fagaridine and Related Alkaloids

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Fagaridine and other benzo[c]phenanthridine alkaloids against human cervical tumor cells (HeLa S3). acs.org

| Compound | IC₅₀ (µg/mL) |

| Fagaridine | 0.56 |

| Nitidine | 0.16 |

| Fagaronine | 0.23 |

| NK109 | 0.15 |

| Chelerythrine (B190780) | >10.0 |

Modulation of Key Protein Expression and Phosphorylation (e.g., p53, Bcl-2, caspases, ERK)

Fagaridine exerts its biological effects by influencing crucial cellular signaling pathways that govern cell life and death. A significant aspect of its mechanism involves the modulation of key proteins responsible for apoptosis (programmed cell death). Research indicates that Fagaridine chloride is an inhibitor of cancer cell proliferation, achieving this, in part, by activating caspases 3/7, 8, and 9 e-century.us. Caspases are a family of protease enzymes that are critical players in the apoptotic process. Their activation initiates a cascade of events leading to the dismantling of the cell.

While direct studies detailing Fagaridine's interaction with p53, Bcl-2, and ERK are not extensively detailed in the provided context, the modulation of these proteins is a hallmark of many anticancer agents. The p53 protein, often called the "guardian of the genome," can trigger apoptosis in response to cellular stress or DNA damage. The Bcl-2 family of proteins includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2 itself) nih.gov. A common strategy in cancer therapy is to upregulate p53 and Bax while downregulating Bcl-2, thereby tipping the cellular balance towards death nih.govijper.org.

Furthermore, signaling pathways like the Extracellular signal-regulated kinases (ERK) pathway are often dysregulated in cancer, promoting cell proliferation and survival researchgate.net. The activation of ERK can lead to the phosphorylation of proteins like Bcl-2, which is involved in autophagic cell death in some cancer types nih.gov. Therefore, while Fagaridine is confirmed to activate the caspase cascade, its potential influence on upstream regulators like p53, Bcl-2, and the ERK pathway represents a logical area for further mechanistic investigation.

In Vitro Efficacy in Cell-Based Assays

Fagaridine has demonstrated notable antiproliferative activity in laboratory settings against various cancer cell lines. Specifically, Fagaridine chloride has been shown to inhibit the proliferation of CCRF-CEM leukemia cells e-century.us. The CCRF-CEM cell line is a T-cell acute lymphoblastic leukemia line commonly used in cancer research.

The MDA-MB-231 cell line, an aggressive and highly metastatic triple-negative breast cancer model, is another important tool for evaluating the efficacy of potential anticancer compounds nih.gov. While specific data on Fagaridine's activity against MDA-MB-231 is not detailed in the provided results, its proven effect on leukemia cells underscores its potential as a cytotoxic agent worthy of broader screening against diverse and challenging cancer types nih.govljmu.ac.uk.

Below is a summary of the reported antiproliferative activity for Fagaridine.

| Compound | Cell Line | Reported Activity |

|---|---|---|

| Fagaridine chloride | CCRF-CEM (Leukemia) | Inhibits proliferation by activating caspases 3/7, 8, and 9 e-century.us |

Research has highlighted the potent antimalarial properties of benzophenanthridine alkaloids from the Fagara genus, including compounds closely related to Fagaridine. Studies on fagaronine, derived from the root extracts of Fagara zanthoxyloides, demonstrate significant inhibition of the in vitro growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria nih.govresearchgate.net.

The mechanism of action appears to involve developmental arrest at the trophozoite stage of the parasite's lifecycle. Microscopic examination of P. falciparum cultures treated with Fagara extracts revealed a notable absence of schizonts, the mature form of the parasite that precedes red blood cell rupture nih.govresearchgate.net. Treated trophozoites also showed signs of cellular stress, such as vacuolation and decreased size, suggesting that the active compounds are cytotoxic to this parasitic stage, thereby preventing its maturation and proliferation nih.gov. The potent activity is reflected in the low 50% inhibitory concentration (IC₅₀) values obtained for the purified extracts and the pure compound fagaronine.

| Substance | Target Organism | IC₅₀ Value (μg/ml) |

|---|---|---|

| Crude Fagara root extract | Plasmodium falciparum | 4.90 nih.govresearchgate.net |

| Semi-purified Fagara root extract | Plasmodium falciparum | 1.00 nih.govresearchgate.net |

| Purified Fagara root extract | Plasmodium falciparum | 0.13 nih.govresearchgate.net |

| Fagaronine | Plasmodium falciparum | 0.018 nih.govresearchgate.net |

Investigation of Anti-Angiogenesis and Anti-Metastatic Mechanisms

Beyond direct cytotoxicity to cancer cells, the therapeutic potential of plant-derived alkaloids like Fagaridine extends to inhibiting processes that fuel tumor growth and spread. Fagaridine is among a class of compounds from African medicinal plants that have been associated with both anti-angiogenesis and anti-metastatic properties e-century.us.

Anti-Angiogenesis: Angiogenesis is the formation of new blood vessels, a process that is essential for solid tumors to grow beyond a minimal size by providing them with necessary oxygen and nutrients nih.govnih.gov. The inhibition of angiogenesis is a major strategy in cancer treatment nih.gov. While specific mechanistic studies on Fagaridine were not detailed, anti-angiogenic agents typically function by targeting key signaling molecules, such as Vascular Endothelial Growth Factor (VEGF), which promotes the growth of endothelial cells that form blood vessels mdpi.comoaepublish.com.

Anti-Metastatic Mechanisms: Metastasis is the process by which cancer cells spread from their original site to form secondary tumors elsewhere in the body e-century.us. This multi-step process involves cell invasion, migration, and colonization. The invasive step requires cancer cells to break through the surrounding tissue and basement membranes, often through the action of enzymes like matrix metalloproteinases (MMPs) mdpi.com. Anti-metastatic compounds can interfere with this cascade by inhibiting cell migration or downregulating the expression of proteins crucial for invasion and adhesion, such as N-cadherin and hypoxia-inducible factor-1α (HIF-1α) mdpi.com. The association of Fagaridine with these properties suggests it may act on one or more of these complex metastatic pathways e-century.us.

Structure Activity Relationship Sar Studies of Fagaridine and Its Analogs

Methodological Approaches in SAR Analysis

SAR analysis involves a variety of methods to correlate chemical structure with biological activity. These approaches range from traditional medicinal chemistry techniques involving the synthesis and testing of structural analogs to advanced computational methods. The goal is to identify the key structural elements, or pharmacophores, responsible for the observed biological effects and to understand how modifications to these elements impact activity.

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling play a significant role in modern SAR analysis, providing in silico tools to predict and understand the interactions between molecules and their biological targets. These methods can help in identifying potential binding sites, assessing the strength of interactions, and predicting the activity of untested compounds based on the data from known active and inactive molecules creative-biolabs.com. Software platforms are available that offer functionalities for SAR exploration, visualization, and the generation of Quantitative Structure-Activity Relationship (QSAR) models chemcomp.comchemcomp.com. QSAR models quantify the relationship between molecular properties (descriptors) and biological activity, allowing for the prediction of activity for new chemical entities creative-biolabs.com. Techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) are examples of 3D and 2D QSAR methods used in this context creative-biolabs.com. These computational approaches complement experimental SAR studies by enabling the rapid characterization of SARs in large datasets and guiding the design of new compounds nih.gov.

Comparative Analysis of Fagaridine Derivatives and Congeners

Comparative analysis of fagaridine and its derivatives and congeners is a crucial aspect of understanding its SAR. By comparing the structures and activities of closely related benzophenanthridine alkaloids, researchers can identify which parts of the fagaridine molecule are essential for specific biological effects. For instance, studies comparing the activity of fagaridine with other benzophenanthridine alkaloids like nitidine, avicine, and chelerythrine (B190780) have provided insights into the structural features influencing inhibitory activity against targets such as cholinesterases researchgate.net. Differences in activity between fagaridine and its dihydro- analogs, as well as the presence and position of substituents like methoxy (B1213986) or methylenedioxy groups versus hydroxyl groups, have been proposed to play significant roles in their biological profiles researchgate.net. Analyzing a series of structurally diverse molecules with known activities allows for the identification of fragment-based SARs, which can be useful for designing novel, structurally related compounds creative-biolabs.com.

Impact of Structural Modifications on Target Specificity and Potency

Structural modifications to fagaridine can significantly impact its target specificity and potency. By altering different parts of the fagaridine scaffold, researchers can investigate how these changes affect binding affinity to specific biological targets and the resulting biological response. For example, studies on related alkaloids like sanguinarine (B192314) and chelerythrine have shown that modifications to ring substituents can influence their antibacterial activities researchgate.net. While direct detailed data on specific structural modifications of fagaridine and their precise impact on target specificity and potency were not extensively found in the provided snippets, the general principles observed for related benzophenanthridine alkaloids are likely applicable. The introduction of specific chemical groups or the alteration of the oxidation state (e.g., dihydro- forms) can lead to changes in how the molecule interacts with enzymes or other biological macromolecules, thereby affecting its potency and potential off-target effects researchgate.netresearchgate.net. Rational modification based on SAR insights aims to improve the desired activity while minimizing undesirable interactions creative-biolabs.com.

Preclinical Research Models and Methodologies for Fagaridine

Application of Diverse In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models serve as fundamental tools in the preclinical investigation of fagaridine. These models allow researchers to study the direct effects of fagaridine on specific cell types and to dissect the underlying molecular and cellular mechanisms. Diverse cell lines, representing various tissues or disease states, can be utilized to assess fagaridine's impact on processes such as cell proliferation, viability, apoptosis, migration, and differentiation. By exposing cultured cells to fagaridine under controlled conditions, researchers can gather detailed data on cellular responses, signaling pathway modulation, and potential molecular targets. This includes using assays to determine cytotoxic effects, analyze reactive oxygen species (ROS) levels, and assess DNA damage, as demonstrated in studies investigating other compounds in cellular models mdpi.com. Techniques like flow cytometry and RNA sequencing can be employed to gain deeper insights into cellular processes and gene expression changes induced by fagaridine treatment mdpi.com.

Advanced Methodological Platforms for Preclinical Assessment

Advanced methodological platforms are essential for accelerating the preclinical assessment of compounds like fagaridine, enabling the efficient identification of potential activities and mechanisms.

High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) platforms play a significant role in preclinical research by enabling the rapid assessment of large libraries of compounds against specific biological targets or pathways medinadiscovery.comfrontiersin.org. While the direct application of HTS specifically for fagaridine's mechanism was not detailed in the search results, HTS is a standard approach in drug discovery that could be applied to fagaridine or related compounds to identify interactions with a wide range of molecular targets or to screen for specific cellular responses. HTS platforms often utilize automated systems and various assay technologies, including luminescence, fluorescence, and high-content imaging, to generate large volumes of data quickly medinadiscovery.com. This allows for the efficient identification of potential hits that warrant further mechanistic investigation. HTS can be designed to provide insights into how a compound affects specific biochemical processes or cellular functions medinadiscovery.com.

Phenotypic Screening for Complex Biological Responses

Phenotypic screening is a powerful approach that assesses compounds based on their observable effects on cellular or organismal phenotypes, without necessarily knowing the specific molecular target beforehand sciltp.comnih.gov. This method is particularly valuable for identifying compounds that modulate complex biological responses relevant to disease states. Phenotypic screens can involve various cellular models, including primary cells or engineered cell lines, and can assess a wide array of endpoints such as cell morphology, behavior, or the expression of specific markers nih.gov. By observing how fagaridine alters a particular phenotype associated with a disease model, researchers can identify its potential therapeutic effects and subsequently work to elucidate the underlying mechanisms of action nih.gov. This approach can uncover novel activities and unexpected targets for compounds sciltp.com.

Future Directions and Emerging Trends in Fagaridine Research

Exploration of Novel Molecular Targets and Polypharmacology

Given that fagaridine is a benzophenanthridine alkaloid, a class of compounds known for diverse biological activities and potential multi-target effects researchgate.netresearchgate.net, a key future direction involves the comprehensive exploration of its molecular targets beyond those currently suggested or studied for related alkaloids. Research on other alkaloids, such as nitidine, a related benzophenanthridine alkaloid, has demonstrated activity against targets like RNA polymerase I, suggesting potential avenues for fagaridine research nih.gov. The concept of polypharmacology, where a single compound interacts with multiple targets, is particularly relevant to natural products like alkaloids researchgate.netresearchgate.net. Future studies should aim to identify the spectrum of proteins, enzymes, and pathways that fagaridine interacts with, potentially using high-throughput screening and computational approaches. Understanding fagaridine's polypharmacological profile could reveal its potential in complex diseases involving multiple biological pathways researchgate.netnih.gov.

Advancement of Synthetic Methodologies for Complex Analogs

Advancing synthetic methodologies is crucial for developing novel fagaridine analogs with improved potency, selectivity, and pharmacokinetic properties. While fagaridine can be isolated from natural sources nih.gov, synthesis allows for the creation of modified structures that may overcome limitations of the natural compound, such as stability or target specificity. Research on synthetic isomers and derivatives of benzophenanthridine alkaloids, like the synthetic isomer NK109 which was investigated as a potential antitumor drug, highlights the importance of synthetic efforts in this class of compounds nih.gov. Developing efficient and scalable synthetic routes will be essential for producing sufficient quantities of fagaridine and its analogs for extensive biological evaluation and potentially for therapeutic development.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

The application of omics technologies, such as proteomics and metabolomics, holds significant promise for unraveling the intricate mechanisms of action of fagaridine at a systems level humanspecificresearch.orgscielo.org.mxuninet.edunih.gov.

Proteomics: Studying changes in protein expression and modification upon fagaridine treatment can identify key protein targets and affected signaling pathways. This can provide a global view of how fagaridine impacts cellular functions humanspecificresearch.orgscielo.org.mxuninet.edu.

Metabolomics: Analyzing the metabolic profile of cells or organisms exposed to fagaridine can reveal disruptions in metabolic pathways and identify biomarkers of its activity. Metabolomics can offer insights into the downstream effects of fagaridine's interactions with its targets researchgate.nethumanspecificresearch.orgscielo.org.mxuninet.edu.

Integrating data from both proteomics and metabolomics can provide a more comprehensive understanding of fagaridine's biological effects and identify potential on-target and off-target effects. Omics technologies have been successfully applied in natural product research to identify bioactive metabolites and understand their mechanisms researchgate.net.

Development of Advanced Preclinical Models for Mechanistic Understanding

Developing and utilizing advanced preclinical models are critical for gaining a deeper mechanistic understanding of fagaridine's activity in relevant biological contexts. This includes employing:

Complex Cell Culture Models: Utilizing 3D cell cultures, co-culture systems, and organ-on-a-chip models can better recapitulate the in vivo environment compared to traditional 2D cell cultures.

Relevant Animal Models: Employing animal models that mimic specific disease states where fagaridine shows potential activity is essential for studying its efficacy, pharmacokinetics, and pharmacodynamics in a living system. Research on related compounds has utilized animal models to evaluate activity researchgate.netresearchgate.net.

These advanced models can provide more physiologically relevant data and help bridge the gap between in vitro findings and potential clinical applications.

Integrative Research Approaches Combining Computational and Experimental Studies

Future fagaridine research should increasingly integrate computational and experimental approaches.

Computational Methods: Techniques such as molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) analysis can predict potential molecular targets, binding affinities, and the activity of fagaridine and its analogs researchgate.netresearchgate.net. These methods can guide the design and synthesis of novel compounds researchgate.net.

Experimental Validation: Computational predictions need to be validated through rigorous experimental studies, including in vitro binding assays, enzyme activity measurements, and cell-based assays.

This iterative process, where computational predictions inform experimental design and experimental results refine computational models, can significantly accelerate the discovery and characterization of fagaridine's biological activities and underlying mechanisms.

Q & A

Q. What are the primary molecular mechanisms by which Fagaridine exerts its anticancer effects?

Fagaridine inhibits cancer cell proliferation and metastasis through multiple pathways:

- c-Src/FAK pathway inhibition : Reduces cell migration and invasion by downregulating MMP-2 and MMP-9 .

- JAK1/STAT3 pathway suppression : Blocks signaling critical for hepatocellular carcinoma growth .

- Topoisomerase I inhibition : Stabilizes topoisomerase I-DNA complexes, inducing DNA damage and apoptosis . Methodological Insight: Validate these mechanisms using Western blotting (for protein expression) and DNA relaxation assays (for topoisomerase activity).

Q. Which cancer cell lines have demonstrated sensitivity to Fagaridine, and what are the corresponding IC50 values?

Fagaridine exhibits cytotoxicity across diverse cell lines:

Q. How does Fagaridine compare structurally and functionally to its synthetic derivatives, such as NK-109?

NK-109, a C-7 hydroxyl-substituted derivative, shows enhanced stability and activity:

- Topoisomerase II inhibition : IC50 = 0.045 µg/mL in K562/ADM cells vs. Fagaridine’s IC50 of 1.69 µM .

- Reduced host toxicity : Metabolic studies in human liver S-9 mixtures suggest lower off-target effects . Methodological Insight: Use HPLC and mass spectrometry to verify structural modifications and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for Fagaridine across studies?

Discrepancies may stem from:

- Cell line heterogeneity : Genetic drift or culture conditions (e.g., hypoxia) .

- Assay protocols : MTT vs. ATP-based viability assays yield differing sensitivities . Recommendation: Replicate experiments using standardized protocols (e.g., CLSI guidelines) and report detailed metadata (e.g., passage number, media composition) .

Q. What experimental designs are optimal for evaluating Fagaridine’s synergy with existing chemotherapeutics?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1) .

- In vivo models : Orthotopic xenografts better mimic tumor microenvironments than subcutaneous models . Data Challenge: Account for pharmacokinetic interactions (e.g., CYP450 enzyme modulation) when designing dosing schedules.

Q. What strategies mitigate Fagaridine’s potential resistance mechanisms in cancer cells?

Q. How can computational methods enhance the development of Fagaridine derivatives?

- In silico docking : Predict binding affinities to topoisomerases or STAT3 using AutoDock Vina .

- QSAR modeling : Optimize substituents for improved solubility and target specificity . Example: NK-109’s C-7 hydroxyl group enhances hydrogen bonding with topoisomerase II .

Methodological and Reproducibility Considerations

Q. What are the best practices for ensuring reproducibility in Fagaridine studies?

- Detailed protocols : Include exact concentrations, solvent types (e.g., DMSO percentage), and incubation times .

- Positive controls : Use camptothecin for topoisomerase I inhibition assays .

- Data transparency : Share raw data (e.g., flow cytometry plots) in supplementary materials .

Q. How should researchers address ethical and practical challenges in translating Fagaridine to preclinical trials?

- Toxicity profiling : Conduct acute/chronic toxicity studies in rodents per OECD guidelines .

- Ethical review : Submit protocols to institutional animal care committees (IACUC) or ethics boards .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing Fagaridine’s dose-response relationships?

- Non-linear regression : Fit data to log(inhibitor) vs. response curves (GraphPad Prism) .

- Error analysis : Report standard deviations from ≥3 biological replicates and use ANOVA for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.